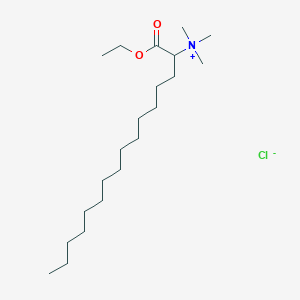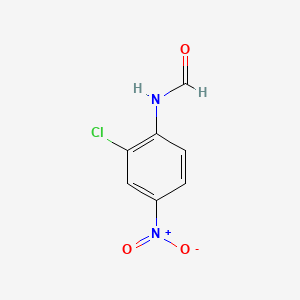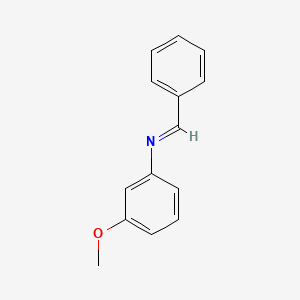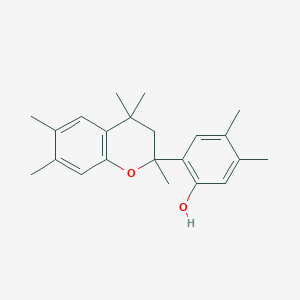![molecular formula C15H11BrCl3N3O3 B11946629 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromoaniline group, a trichloroethyl group, and a nitrobenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Bromoaniline Intermediate: The starting material, 4-bromoaniline, is reacted with 2,2,2-trichloroethyl chloroformate under basic conditions to form the intermediate N-(4-bromoanilino)-2,2,2-trichloroethyl carbamate.
Coupling with Nitrobenzoyl Chloride: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoaniline group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline and nitrobenzamide moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted aniline derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products include oxidized aniline or nitrobenzamide derivatives.
科学的研究の応用
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The trichloroethyl group can also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-3,5-dinitrobenzamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-methoxybenzamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-4-methylbenzamide
Uniqueness
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a trichloroethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C15H11BrCl3N3O3 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H11BrCl3N3O3/c16-10-3-5-11(6-4-10)20-14(15(17,18)19)21-13(23)9-1-7-12(8-2-9)22(24)25/h1-8,14,20H,(H,21,23) |
InChIキー |
WPBCXKSZBWXYAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)


![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)
![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)


![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)


